REACTION_SMILES
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[CH3:20][CH2:21][OH:22].[NH2:1][C:2]([CH2:3][C:4](=[O:5])[OH:6])([CH3:7])[CH3:8].[O:9]=[C:10]1[O:11][C:12](=[O:13])[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]21>>[N:1]1([C:2]([CH2:3][C:4](=[O:5])[OH:6])([CH3:7])[CH3:8])[C:10](=[O:9])[c:19]2[c:14]([cH:15][cH:16][cH:17][cH:18]2)[C:12]1=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(N)CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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CC(C)(CC(=O)O)N1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |